(+)-Medicarpin (+)-Medicarpin Medicarpin is isolated from the herb of Hedysarum polybotrys Hand. -Mazz. It stimulates osteoblast differentiation via ERβ, and promotes achievement of peak bone mass.
Brand Name: Vulcanchem
CAS No.: 32383-76-9
VCID: VC0191811
InChI: InChI=1S/C16H14O4/c1-18-10-3-5-11-13-8-19-14-6-9(17)2-4-12(14)16(13)20-15(11)7-10/h2-7,13,16-17H,8H2,1H3/t13-,16-/m0/s1
SMILES: COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O
Molecular Formula: C16H14O4
Molecular Weight: 270.28 g/mol

(+)-Medicarpin

CAS No.: 32383-76-9

Natural Products

VCID: VC0191811

Molecular Formula: C16H14O4

Molecular Weight: 270.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(+)-Medicarpin - 32383-76-9

CAS No. 32383-76-9
Product Name (+)-Medicarpin
Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
IUPAC Name (6aR,11aR)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol
Standard InChI InChI=1S/C16H14O4/c1-18-10-3-5-11-13-8-19-14-6-9(17)2-4-12(14)16(13)20-15(11)7-10/h2-7,13,16-17H,8H2,1H3/t13-,16-/m0/s1
Standard InChIKey NSRJSISNDPOJOP-CZUORRHYSA-N
Isomeric SMILES COC1=CC2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)O
SMILES COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O
Canonical SMILES COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O
Appearance Solid powder
Description Medicarpin is isolated from the herb of Hedysarum polybotrys Hand. -Mazz. It stimulates osteoblast differentiation via ERβ, and promotes achievement of peak bone mass.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 6a,11a-dihydro-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-3-ol
medicarpin
medicarpin, (6aS-cis)-isomer
medicarpin, (cis-(+-))-isome
Reference 1: Gampe N, Darcsi A, Kursinszki L, Béni S. Separation and characterization of homopipecolic acid isoflavonoid ester derivatives isolated from Ononis spinosa L. root. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 May 17;1091:21-28. doi: 10.1016/j.jchromb.2018.05.023. [Epub ahead of print] PubMed PMID: 29803686.
2: Jiang T, Li K, Liu H, Yang L. Extraction of biomedical compounds from the wood of Pterocarpus macarocarpus Kurz heartwood. Pak J Pharm Sci. 2018 May;31(3):913-918. PubMed PMID: 29716873.
3: Imran KM, Yoon D, Lee TJ, Kim YS. Medicarpin induces lipolysis via activation of Protein Kinase A in brown adipocytes. BMB Rep. 2018 May;51(5):249-254. PubMed PMID: 29353597.
4: Yang X, Zhao Y, Hsieh MT, Xin G, Wu RT, Hsu PL, Horng LY, Sung HC, Cheng CH, Lee KH. Total Synthesis of (+)-Medicarpin. J Nat Prod. 2017 Dec 22;80(12):3284-3288. doi: 10.1021/acs.jnatprod.7b00741. Epub 2017 Nov 22. PubMed PMID: 29164880.
5: Imran KM, Yoon D, Kim YS. A pivotal role of AMPK signaling in medicarpin-mediated formation of brown and beige. Biofactors. 2018 Mar;44(2):168-179. doi: 10.1002/biof.1392. Epub 2017 Oct 24. PubMed PMID: 29064586.
6: Gill US, Uppalapati SR, Gallego-Giraldo L, Ishiga Y, Dixon RA, Mysore KS. Metabolic flux towards the (iso)flavonoid pathway in lignin modified alfalfa lines induces resistance against Fusarium oxysporum f. sp. medicaginis. Plant Cell Environ. 2017 Oct 19. doi: 10.1111/pce.13093. [Epub ahead of print] PubMed PMID: 29047109.
7: Ergene Öz B, Saltan İşcan G, Küpeli Akkol E, Süntar İ, Bahadır Acıkara Ö. Isoflavonoids as wound healing agents from Ononidis Radix. J Ethnopharmacol. 2018 Jan 30;211:384-393. doi: 10.1016/j.jep.2017.09.029. Epub 2017 Oct 6. PubMed PMID: 28989011.
8: Tian Z, Zhou H, Xu Y, Bai J. MicroRNA-495 Inhibits New Bone Regeneration via Targeting High Mobility Group AT-Hook 2 (HMGA2). Med Sci Monit. 2017 Sep 30;23:4689-4698. PubMed PMID: 28963864; PubMed Central PMCID: PMC5633066.
9: Liu Y, Hassan S, Kidd BN, Garg G, Mathesius U, Singh KB, Anderson JP. Ethylene Signaling Is Important for Isoflavonoid-Mediated Resistance to Rhizoctonia solani in Roots of Medicago truncatula. Mol Plant Microbe Interact. 2017 Sep;30(9):691-700. doi: 10.1094/MPMI-03-17-0057-R. Epub 2017 Jun 21. PubMed PMID: 28510484.
10: Biala W, Banasiak J, Jarzyniak K, Pawela A, Jasinski M. Medicago truncatula ABCG10 is a transporter of 4-coumarate and liquiritigenin in the medicarpin biosynthetic pathway. J Exp Bot. 2017 Jun 1;68(12):3231-3241. doi: 10.1093/jxb/erx059. PubMed PMID: 28369642.
11: Jeong W, Ahn EK, Oh JS, Hong SS. Caragasinin C: a new oligostilbene from the roots of Caragana sinica. J Asian Nat Prod Res. 2017 Nov;19(11):1143-1147. doi: 10.1080/10286020.2017.1302941. Epub 2017 Mar 28. PubMed PMID: 28347167.
12: Wang B, Liu XH, Zhou W, Hong Y, Feng SL. Fast separation of flavonoids by supercritical fluid chromatography using a column packed with a sub-2 μm particle stationary phase. J Sep Sci. 2017 Mar;40(6):1410-1420. doi: 10.1002/jssc.201601021. Epub 2017 Feb 15. PubMed PMID: 28106344.
13: Liu CW, Murray JD. The Role of Flavonoids in Nodulation Host-Range Specificity: An Update. Plants (Basel). 2016 Aug 11;5(3). pii: E33. doi: 10.3390/plants5030033. Review. PubMed PMID: 27529286; PubMed Central PMCID: PMC5039741.
14: Kureel J, John AA, Raghuvanshi A, Awasthi P, Goel A, Singh D. Identification of GRP78 as a molecular target of medicarpin in osteoblast cells by proteomics. Mol Cell Biochem. 2016 Jul;418(1-2):71-80. doi: 10.1007/s11010-016-2734-x. Epub 2016 Jun 17. PubMed PMID: 27316719.
15: Shults EE, Shakirov MM, Pokrovsky MA, Petrova TN, Pokrovsky AG, Gorovoy PG. Phenolic compounds from Glycyrrhiza pallidiflora Maxim. and their cytotoxic activity. Nat Prod Res. 2017 Feb;31(4):445-452. doi: 10.1080/14786419.2016.1188094. Epub 2016 May 22. PubMed PMID: 27210480.
16: Mansoori MN, Tyagi AM, Shukla P, Srivastava K, Dev K, Chillara R, Maurya R, Singh D. Methoxyisoflavones formononetin and isoformononetin inhibit the differentiation of Th17 cells and B-cell lymphopoesis to promote osteogenesis in estrogen-deficient bone loss conditions. Menopause. 2016 May;23(5):565-76. doi: 10.1097/GME.0000000000000646. PubMed PMID: 27070807.
17: Liu RH, Wen XC, Li YY, Zhang PZ, Shao F, Huang HL, Tang FR. [Chemical Constituents from Dalbergia cochinchinensis]. Zhong Yao Cai. 2015 Sep;38(9):1868-71. Chinese. PubMed PMID: 26930980.
18: Freires IA, Queiroz VCPP, Furletti VF, Ikegaki M, de Alencar SM, Duarte MCT, Rosalen PL. Chemical composition and antifungal potential of Brazilian propolis against Candida spp. J Mycol Med. 2016 Jun;26(2):122-132. doi: 10.1016/j.mycmed.2016.01.003. Epub 2016 Feb 23. PubMed PMID: 26916845.
19: Gampe N, Darcsi A, Lohner S, Béni S, Kursinszki L. Characterization and identification of isoflavonoid glycosides in the root of Spiny restharrow (Ononis spinosa L.) by HPLC-QTOF-MS, HPLC-MS/MS and NMR. J Pharm Biomed Anal. 2016 May 10;123:74-81. doi: 10.1016/j.jpba.2016.01.058. Epub 2016 Feb 2. PubMed PMID: 26874257.
20: Freires IA, de Alencar SM, Rosalen PL. A pharmacological perspective on the use of Brazilian Red Propolis and its isolated compounds against human diseases. Eur J Med Chem. 2016 Mar 3;110:267-79. doi: 10.1016/j.ejmech.2016.01.033. Epub 2016 Jan 20. Review. PubMed PMID: 26840367.
PubChem Compound 336327
Last Modified Nov 11 2021
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